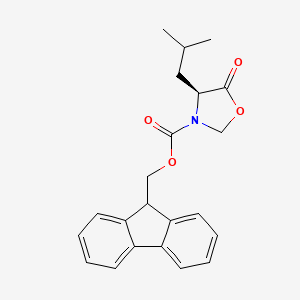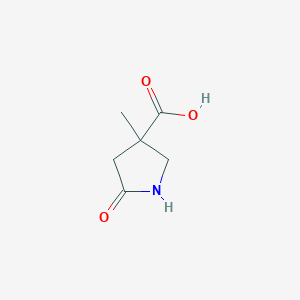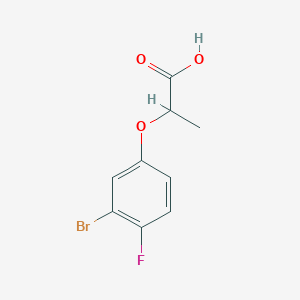
2-(3-Bromo-4-fluorophenoxy)propanoic acid
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophenoxy)propanoic acid is a chemical compound with the CAS Number: 1549588-60-4 . It has a molecular weight of 263.06 . The IUPAC name for this compound is 2-(3-bromo-4-fluorophenoxy)propanoic acid . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for 2-(3-Bromo-4-fluorophenoxy)propanoic acid is 1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) . The InChI key is IDCNZNPQCJFYSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.06 . It is stored at a temperature of 28 C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
One of the primary research applications of compounds similar to 2-(3-Bromo-4-fluorophenoxy)propanoic acid is in the synthesis of complex molecules for various chemical applications. For instance, the study on the synthesis of p-fluorophenoxy propionic acid via phase transfer catalysis illustrates how specific fluorinated compounds are synthesized for further chemical applications, emphasizing the role of catalysts in improving synthesis efficiency (Wu Li-huan, 2006).
Material Science and Polymer Research
Research has explored the use of phenolic compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol. This approach is significant for developing bio-based materials with wide-ranging applications, highlighting the importance of renewable building blocks in material science (Acerina Trejo-Machin et al., 2017).
Environmental Chemistry and Toxicology
Studies on the hydrolysis and adsorption of cyhalofop-butyl and cyhalofop-acid on soil colloids demonstrate the environmental behavior of certain aryloxyphenoxy-propionic herbicides. These studies provide insight into the degradation pathways and environmental fate of these compounds, which is crucial for assessing their environmental impact and designing more eco-friendly herbicides (M. V. Pinna et al., 2008).
Photodegradation Studies
The photodegradation of cyhalofop-butyl and its primary metabolite under different irradiation conditions has been studied to understand the stability and breakdown of this herbicide in aquatic environments. This research is pivotal for assessing the persistence of such compounds in natural waters and their potential environmental risks (M. V. Pinna & A. Pusino, 2011).
Safety And Hazards
The safety data sheet for a similar compound, 3-Bromopropionic acid, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCNZNPQCJFYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





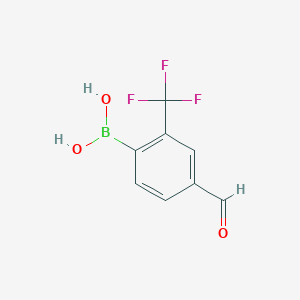
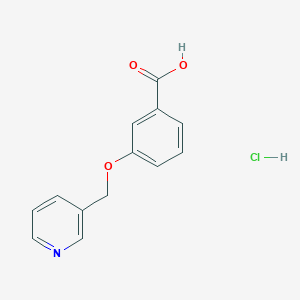
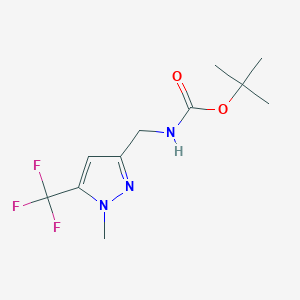
![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)






